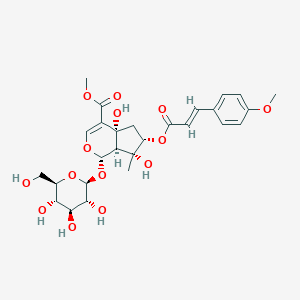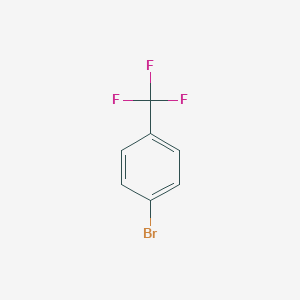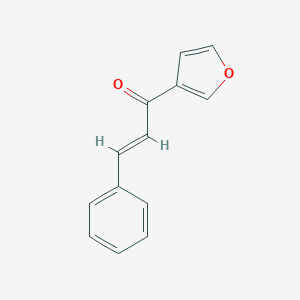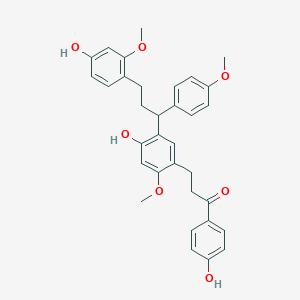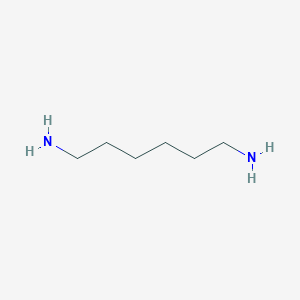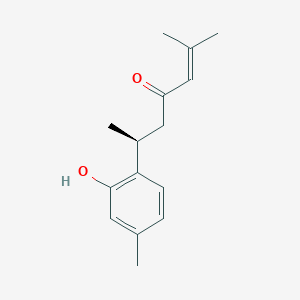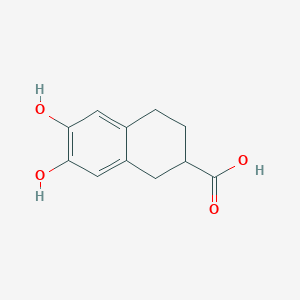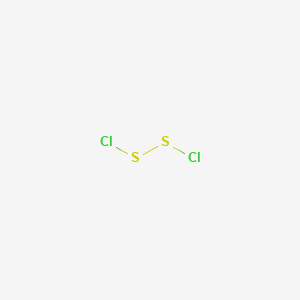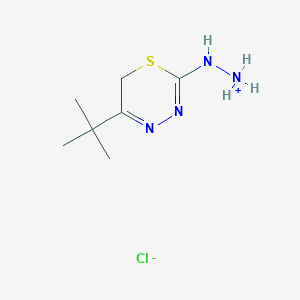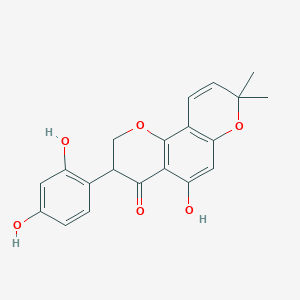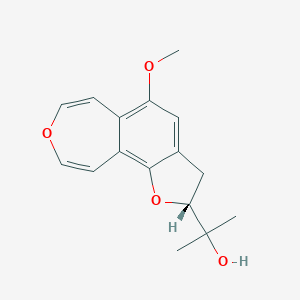![molecular formula C10H15NO B150100 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile CAS No. 138512-75-1](/img/structure/B150100.png)
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile, also known as ADCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADCA is a cyclic nitrile that has a unique structure, making it an interesting molecule to study.
作用機序
The mechanism of action of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is not well understood, but it is believed to act as an inhibitor of certain enzymes. Studies have shown that 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile inhibits the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. This inhibition leads to an increase in the concentration of acetylcholine, a neurotransmitter that is involved in various physiological processes.
生化学的および生理学的効果
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been shown to have various biochemical and physiological effects. Studies have shown that 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile in lab experiments is its unique structure, which makes it an interesting molecule to study. Additionally, 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile. One area of interest is the development of new synthetic methods for 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile and its potential applications in various fields. Finally, research on the toxicity and safety of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is needed before it can be used in clinical applications.
Conclusion
In conclusion, 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile involves several steps, and its unique structure makes it an interesting molecule to study. 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been shown to have various biochemical and physiological effects, and its potential applications in the fields of organic synthesis and cancer treatment make it a promising candidate for further research.
合成法
The synthesis of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile involves several steps, starting with the reaction of 2-methylcyclobutanone with acetic anhydride to produce 2-acetyl-2-methylcyclobutanone. This intermediate is then reacted with sodium cyanide to form the nitrile group, resulting in the formation of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile. The overall yield of this synthesis method is around 60%.
科学的研究の応用
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been studied extensively in scientific research due to its potential applications in various fields. One of the most promising applications of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is in the field of organic synthesis. 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can be used as a precursor in the synthesis of various compounds, such as heterocycles and amino acids. Additionally, 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals.
特性
CAS番号 |
138512-75-1 |
|---|---|
製品名 |
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile |
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile |
InChI |
InChI=1S/C10H15NO/c1-7(12)9-6-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9-/m0/s1 |
InChIキー |
VILTYDDIGXXGBZ-IUCAKERBSA-N |
異性体SMILES |
CC(=O)[C@@H]1C[C@@H](C1(C)C)CC#N |
SMILES |
CC(=O)C1CC(C1(C)C)CC#N |
正規SMILES |
CC(=O)C1CC(C1(C)C)CC#N |
同義語 |
Cyclobutaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1R-cis)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



